3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a chemical compound that features a boronic ester group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with bis(pinacolato)diboron under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the boronic ester.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.
Medicinal Chemistry:
Biological Research: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar compounds include other boronic esters and trifluoromethyl-substituted phenols. Compared to these compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is unique due to the combination of both functional groups, which provides a distinct set of chemical properties and reactivity. Other similar compounds include:
- Phenylboronic acid
- 4-(Trifluoromethyl)phenol
- Bis(pinacolato)diboron
This combination of functional groups makes this compound a versatile compound with a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C13H16BF3O3 |
---|---|
Molecular Weight |
288.07 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-7-8(18)5-6-9(10)13(15,16)17/h5-7,18H,1-4H3 |
InChI Key |
ZUQPOVPAMYWWPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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